
Cucurbitacin IIa
Descripción general
Descripción
La hemslecina A es un derivado de triterpeno obtenido de plantas del género Hemsleya, específicamente de Hemsleya endecaphylla y Hemsleya amabilis . Está estructuralmente relacionada con la cucurbitacina F y es conocida por sus propiedades antibacterianas . La hemslecina A se ha utilizado en la medicina tradicional asiática para tratar diversas enfermedades infecciosas como la enteritis, la bronquitis, la amigdalitis aguda y la disentería bacilar .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La hemslecina A se puede sintetizar mediante una serie de reacciones químicas que involucran el esqueleto de cucurbitano. La síntesis generalmente implica múltiples pasos, incluyendo reacciones de oxidación, reducción y acetilación . Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para lograr el producto deseado.
Métodos de Producción Industrial
La producción industrial de hemslecina A implica la extracción del compuesto de los tubérculos de las plantas Hemsleya. El proceso de extracción generalmente emplea métodos de extracción ultrasónica utilizando solventes como etanol o metanol . Después de la extracción, el compuesto se purifica mediante cristalización y otras técnicas de purificación para obtener un producto de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La hemslecina A sufre diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de la hemslecina A incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes acetilantes como el anhídrido acético . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de la hemslecina A incluyen varios derivados con actividades biológicas mejoradas. Por ejemplo, la acetilación de la hemslecina A puede producir derivados con propiedades antibacterianas mejoradas .
Aplicaciones Científicas De Investigación
Anticancer Activity
Cucurbitacin IIa exhibits significant anticancer properties, making it a subject of extensive research.
Comparative Efficacy
A comparative study using MTT assays demonstrated that this compound exhibited stronger cytotoxic effects than conventional chemotherapeutic agents like Cisplatin and Paclitaxel .
Anti-inflammatory Properties
This compound also demonstrates potent anti-inflammatory effects, which have been investigated in models of ulcerative colitis.
Antiviral Effects
Emerging studies suggest that this compound may possess antiviral properties.
Specific Viruses Targeted
- Hepatitis B Virus : Preliminary research indicates potential effectiveness against the hepatitis B virus, contributing to its profile as a multi-target therapeutic agent .
- Human Immunodeficiency Virus : There is evidence suggesting that this compound can inhibit replication of the human immunodeficiency virus, although further studies are required to elucidate the exact mechanisms involved .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.
Absorption and Metabolism
Studies have highlighted the absorption, distribution, metabolism, and elimination characteristics of this compound, indicating favorable pharmacokinetic profiles that support its therapeutic use .
Summary Table of Applications
Mecanismo De Acción
La hemslecina A ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que inhibe la secreción del antígeno de superficie de la hepatitis B y el antígeno e de la hepatitis B, así como la replicación del ADN del virus de la hepatitis B . El compuesto también interfiere con la vía de señalización del receptor del factor de crecimiento epidérmico-proteína quinasa activada por mitógeno (EGFR-MAPK), lo que lleva a la inhibición de la proliferación celular .
Comparación Con Compuestos Similares
La hemslecina A es única entre sus compuestos similares debido a sus características estructurales específicas y actividades biológicas. Compuestos similares incluyen:
Hemslecina B: Otro derivado de triterpeno de Hemsleya endecaphylla con propiedades antibacterianas similares.
Hemslecina C: Un derivado sintetizado a partir de hemslecina A con actividades biológicas mejoradas.
Cucurbitacina F: Un compuesto relacionado con un esqueleto de cucurbitano similar pero diferentes propiedades biológicas.
La hemslecina A destaca por sus potentes actividades antibacterianas y antivirales, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Actividad Biológica
Cucurbitacin IIa is a triterpenoid compound derived from various species of the Cucurbitaceae family, known for its significant biological activities, particularly in cancer research. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a tetracyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C30H44O7, and it features a unique arrangement that allows for interaction with various biological targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells. For instance, derivatives of this compound have shown significant cytotoxicity against various human tumor cell lines, including SKOV3 (ovarian cancer) and MCF-7 (breast cancer), with low IC50 values indicating potent activity .
- Inhibition of Cell Proliferation : Research indicates that this compound and its derivatives can inhibit cell proliferation by affecting cell cycle progression. Specific compounds derived from this compound have been shown to induce G2/M phase arrest in cancer cells, leading to growth inhibition .
- Anti-inflammatory and Antioxidant Activities : Beyond its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cells. This dual action suggests potential applications in treating inflammatory diseases as well as cancer .
Cytotoxicity Studies
A comprehensive study synthesized 21 derivatives of this compound and evaluated their cytotoxic effects using the sulforhodamine B (SRB) assay. The findings highlighted:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
2 | SKOV3 | 1.2 ± 0.01 | Apoptosis |
4a | SKOV3 | 2.2 ± 0.19 | Apoptosis |
4d | MCF-7 | 3.5 ± 0.25 | Cell Cycle Arrest |
These results indicate that certain derivatives possess significantly higher cytotoxicity compared to others, emphasizing the importance of structural modifications in enhancing biological activity .
Case Studies
- Ovarian Cancer : In vitro studies demonstrated that this compound could sensitize cisplatin-resistant ovarian cancer cells to treatment, suggesting its potential role as a chemosensitizer .
- Breast Cancer : A study involving MCF-7 cells showed that this compound induced apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, confirming its efficacy as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored in various studies, revealing rapid absorption and distribution in tissues such as the lungs, spleen, and kidneys. The compound undergoes metabolic transformations that may affect its bioavailability and therapeutic efficacy .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing novel anticancer therapies.
- Inflammatory Disorders : The anti-inflammatory properties suggest potential use in treating conditions characterized by chronic inflammation.
- Combination Therapies : The synergistic effects observed when combined with other chemotherapeutic agents highlight its potential in combination therapy protocols.
Propiedades
IUPAC Name |
[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNAQSYQLFTCM-GYXNDICUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926388 | |
Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58546-34-2, 129357-90-0 | |
Record name | Hemslecin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58546-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacin IIa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58546-34-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.